4'-hydroxy-3'-[(4-methoxyphenyl)carbonyl]-1'-(3-methoxypropyl)-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-hydroxy-3’-(4-methoxybenzoyl)-1’-(3-methoxypropyl)-1-methyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-hydroxy-3’-(4-methoxybenzoyl)-1’-(3-methoxypropyl)-1-methyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione typically involves multiple steps, starting from readily available starting materials. One common approach is to use a multi-step reaction sequence that includes:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Spirocyclization: The indole derivative undergoes a spirocyclization reaction with a suitable diketone or diester to form the spiro linkage.
Functional Group Modifications: Introduction of the hydroxy, methoxybenzoyl, and methoxypropyl groups through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4’-hydroxy-3’-(4-methoxybenzoyl)-1’-(3-methoxypropyl)-1-methyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines, thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-hydroxy-3’-(4-methoxybenzoyl)-1’-(3-methoxypropyl)-1-methyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: Its spiro structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 4’-hydroxy-3’-(4-methoxybenzoyl)-1’-(3-methoxypropyl)-1-methyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-3-methoxybenzoic acid: Known for its antioxidant properties.
4-hydroxy-3-methylbenzoic acid: Used in the synthesis of various pharmaceuticals.
4-hydroxy-3-methoxybenzaldehyde: Commonly used in flavor and fragrance industries.
Uniqueness
4’-hydroxy-3’-(4-methoxybenzoyl)-1’-(3-methoxypropyl)-1-methyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione stands out due to its spiro structure, which imparts unique chemical and physical properties
Properties
Molecular Formula |
C24H24N2O6 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(4'E)-4'-[hydroxy-(4-methoxyphenyl)methylidene]-1'-(3-methoxypropyl)-1-methylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione |
InChI |
InChI=1S/C24H24N2O6/c1-25-18-8-5-4-7-17(18)24(23(25)30)19(20(27)15-9-11-16(32-3)12-10-15)21(28)22(29)26(24)13-6-14-31-2/h4-5,7-12,27H,6,13-14H2,1-3H3/b20-19- |
InChI Key |
NLCDFAVHLCOLIR-VXPUYCOJSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC=C(C=C4)OC)\O)/C(=O)C(=O)N3CCCOC |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)OC)O)C(=O)C(=O)N3CCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.